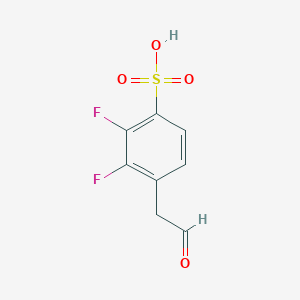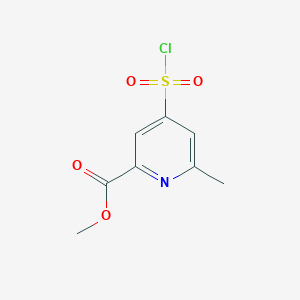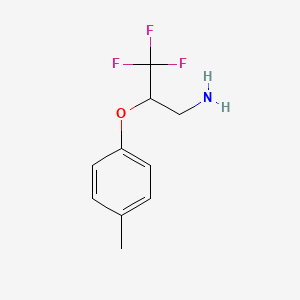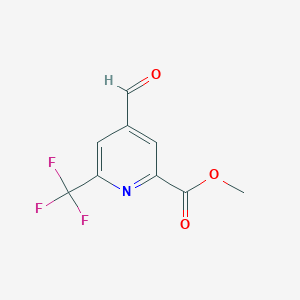
4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine is an organic compound with the molecular formula C12H18N2O and a molecular weight of 206.287 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a benzene ring, along with two methyl groups and an amine group. It is a derivative of benzene-1,2-diamine, making it a valuable compound in various chemical and industrial applications.
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine involves several steps. One common method includes the nitration of benzene to produce nitrobenzene, followed by reduction to form benzene-1,2-diamine. . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings.
Analyse Chemischer Reaktionen
4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group or methyl groups are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropoxy group may enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine can be compared with other similar compounds, such as:
N1,N2-dimethylbenzene-1,2-diamine: This compound lacks the cyclopropoxy group, making it less reactive in certain chemical reactions.
4-Cyclopropoxy-N1,N2,N2-trimethylbenzene-1,2-diamine: This variant has an additional methyl group on the amine, which may alter its chemical properties and reactivity.
1,2,4-Trimethylbenzene: Although structurally different, this compound shares some chemical properties and is used in similar industrial applications.
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
4-cyclopropyloxy-1-N,1-N,2-N-trimethylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H18N2O/c1-13-11-8-10(15-9-4-5-9)6-7-12(11)14(2)3/h6-9,13H,4-5H2,1-3H3 |
InChI-Schlüssel |
AKMJEWZIELGTKI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=CC(=C1)OC2CC2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



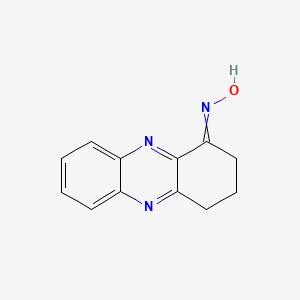


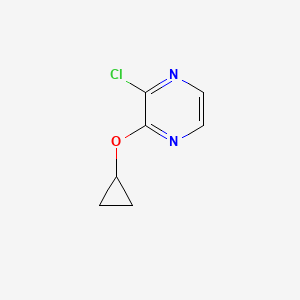
![4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14847412.png)

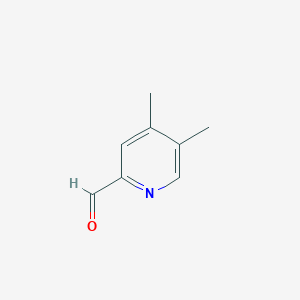
![[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14847432.png)
